trans-1-Mercaptocyclohexan-2-ol
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Overview
Description
trans-1-Mercaptocyclohexan-2-ol: is an organic compound with the molecular formula C6H12OS It is a cyclohexane derivative with a mercapto group (-SH) and a hydroxyl group (-OH) attached to adjacent carbon atoms in a trans configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Mercaptocyclohexan-2-ol can be achieved through the ring-opening of cyclohexene oxide with homochiral thiols. For example, the reaction of cyclohexene oxide with (−)-4-methoxybenzylnopan-3 ®-thiol followed by oxidation yields two diastereomeric sulfoxides. These sulfoxides undergo regio-specific syn-elimination to give cyclohexan-1-ol-2-sulfenic acid, which can be reacted in situ with 3,5-dimethylthiophenol to form a mixed disulfide. Reduction of these disulfides with lithium aluminium hydride produces this compound in enantiomerically pure form .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves similar synthetic routes as described above, with optimization for large-scale production.
Chemical Reactions Analysis
Types of Reactions: trans-1-Mercaptocyclohexan-2-ol undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form cyclohexanol derivatives.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminium hydride (LiAlH4) is a typical reducing agent.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclohexanol derivatives.
Substitution: Ethers and esters.
Scientific Research Applications
trans-1-Mercaptocyclohexan-2-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which trans-1-Mercaptocyclohexan-2-ol exerts its effects involves interactions with various molecular targets and pathways. The mercapto group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. Additionally, the hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Cyclohexanol: Lacks the mercapto group, making it less reactive in certain chemical reactions.
trans-2-Mercaptocyclohexanol: Similar structure but different stereochemistry, leading to different reactivity and applications.
Cyclohexanethiol: Lacks the hydroxyl group, affecting its solubility and reactivity.
Uniqueness: trans-1-Mercaptocyclohexan-2-ol is unique due to the presence of both mercapto and hydroxyl groups in a trans configuration, providing a distinct set of chemical properties and reactivity patterns that are valuable in various research and industrial applications .
Properties
Molecular Formula |
C12H24O2S2 |
---|---|
Molecular Weight |
264.5 g/mol |
IUPAC Name |
2-sulfanylcyclohexan-1-ol |
InChI |
InChI=1S/2C6H12OS/c2*7-5-3-1-2-4-6(5)8/h2*5-8H,1-4H2 |
InChI Key |
JWNIGFMBJMKIEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)O)S.C1CCC(C(C1)O)S |
Origin of Product |
United States |
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